(Dichloromethyl)(triethoxy)silane

Beschreibung

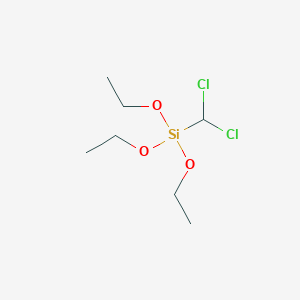

Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloromethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQMGECVDWVOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(Cl)Cl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530990 | |

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-03-0 | |

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichloromethyl Triethoxy Silane and Analogous Organo Halo Alkoxy Silanes

Esterification Pathways for Halosilanes

The reaction of a halosilane, particularly a chlorosilane, with an alcohol to form an alkoxysilane is a fundamental and widely practiced method in organosilicon chemistry. google.com This process, known as esterification or alcoholysis, involves the substitution of chlorine atoms bonded to silicon with alkoxy groups. The reaction for producing (Dichloromethyl)(triethoxy)silane proceeds by reacting dichloromethyltrichlorosilane with ethanol (B145695). For each Si-Cl bond that is replaced by a Si-OEt group, one molecule of hydrogen chloride (HCl) is generated as a byproduct.

A significant challenge in this synthesis is managing the liberated HCl. The presence of HCl in the reaction mixture can lead to undesirable side reactions, such as the cleavage of the newly formed Si-O-C linkage or the dehydration of the alcohol, which can reduce the yield and purity of the target alkoxysilane. gla.ac.uk

Liquid-phase esterification is the most common technique for synthesizing alkoxysilanes like (Dichloromethyl)(triethoxy)silane. This method offers good control over reaction conditions such as temperature and stoichiometry. The process is typically conducted by gradually adding the alcohol to the chlorosilane or vice-versa, often in a "one-pot reaction" setup. google.com

A well-documented analogous process is the synthesis of chloromethyltrimethoxysilane from chloromethyltrichlorosilane and methanol (B129727), which provides a model for the synthesis of the triethoxy derivative. google.com In this liquid-phase method, the reaction is performed in a reaction tower or a flask equipped with a reflux condenser. The chlorosilane is heated, and the alcohol is added dropwise over several hours. google.com The hydrogen chloride gas produced is continuously removed, often by leading it to an absorption tower where it can be neutralized or collected as hydrochloric acid. google.com

Another approach involves carrying out the esterification in the presence of a chlorinated hydrocarbon solvent. This technique can improve the process by modifying the boiling point of the mixture and aiding in the separation of HCl. Yields of up to 99% have been reported for certain alkoxysilanes using this method, without the need for a separate acid-binding agent. google.com

While the esterification of chlorosilanes can proceed without a true catalyst, the management of the HCl byproduct is critical and often involves substances that can be considered part of a catalytic system. The efficiency and selectivity of the reaction are heavily influenced by how the HCl is handled.

Acid Scavengers: To drive the reaction to completion and prevent side reactions, bases are frequently used to neutralize the HCl as it forms. Tertiary amines, such as triethylamine, are commonly employed. google.com After the esterification reaction is complete, the amine is added to neutralize any remaining HCl, forming a salt (triethylammonium chloride) that can be filtered off. google.com

In Situ Neutralization: An alternative method utilizes metallic magnesium. In this process, the chlorosilane is reacted with the alcohol in the presence of magnesium turnings. google.com The magnesium reacts with the generated HCl to form magnesium chloride and hydrogen gas, effectively removing the acid from the reaction mixture in situ. This approach prevents the buildup of HCl concentration, thereby protecting the alkoxysilane product from acid-catalyzed degradation and improving yields. google.comgla.ac.uk

The choice of neutralization agent and its mode of addition directly impact the selectivity towards the desired fully esterified product over partially substituted silanes or siloxane byproducts.

Optimizing reaction conditions is crucial for maximizing the yield and purity of (Dichloromethyl)(triethoxy)silane while minimizing production time and byproducts. Key parameters include temperature, reactant stoichiometry, and addition rate.

Drawing from analogous syntheses, a typical optimized procedure involves a semi-batch process. google.com For instance, in the synthesis of chloromethyltrimethoxysilane, chloromethyltrichlorosilane is first heated to approximately 120°C. Absolute methanol is then added dropwise over a period of 6.5 hours, during which the temperature is gradually increased to around 145-155°C. After the addition is complete, the mixture is held at the final temperature for an additional 1.5 to 3 hours to ensure the reaction goes to completion. google.com This controlled temperature ramp and extended reaction time are designed to manage the rate of HCl evolution and drive the equilibrium towards the fully substituted product.

Below is a table summarizing typical reaction parameters based on the analogous synthesis of chloromethyltrimethoxysilane.

| Parameter | Optimized Value/Range | Purpose |

| Reactant Molar Ratio | ~1:3.02 (Chlorosilane:Alcohol) | Ensures complete substitution of all three chlorine atoms. |

| Initial Temperature | 120°C | To initiate the reaction upon alcohol addition. |

| Final Temperature | 145 - 155°C | To drive the reaction to completion. |

| Alcohol Addition Time | ~6.5 hours | Controls the rate of reaction and HCl evolution, preventing runaway reactions. |

| Post-Addition Reaction Time | 1.5 - 3 hours | Ensures maximum conversion of intermediates to the final product. |

| Neutralizing Agent | Triethylamine | Removes residual HCl to prevent product degradation and corrosion. |

| Purification Method | Fractional Distillation | Separates the final product to achieve high purity (>98%). |

This interactive table is based on data from an analogous synthesis of chloromethyltrimethoxysilane and represents a model for the synthesis of (Dichloromethyl)(triethoxy)silane.

Alternative Synthetic Routes to Dichlorinated Organosilanes

While esterification of dichloromethyltrichlorosilane is the most direct route to the target compound, the synthesis of dichlorinated organosilanes themselves can be approached in several ways. The primary industrial method for producing methylchlorosilanes is the Müller-Rochow Direct Process. This involves reacting methyl chloride with elemental silicon at high temperatures (around 300°C) over a copper catalyst. acs.org While this process mainly yields dimethyldichlorosilane, the product mixture also contains other species like methyltrichlorosilane (B1216827) and dichloromethylsilane (B8780727) (CH₃SiHCl₂). acs.org

Modifications to the Direct Process can alter the product distribution. For example, the introduction of hydrogen chloride along with methyl chloride in the gas feed can increase the yield of monomethyldichlorosilane (CH₃SiHCl₂). google.com Although not a direct route to dichloromethyl-substituted silanes, these processes form the basis of industrial organosilane chemistry and provide the fundamental building blocks for more complex functionalized silanes.

Another pathway involves the cleavage of Si-Si bonds in disilanes. Chloro-methyl-disilanes, which are often residues from the technical chloromethylsilane synthesis, can be cleaved with hydrogen chloride using specific catalysts to yield corresponding monosilanes like dichlorodimethylsilane (B41323) and dichloromethylsilane. organic-chemistry.org

Strategies for Tailored Synthesis of (Dichloromethyl)(triethoxy)silane Precursors for Specific Applications

The utility of (Dichloromethyl)(triethoxy)silane often lies in its ability to act as a surface modification agent or a precursor in sol-gel processes, where it can be used for applications like creating foul-resistant or hydrophobic coatings. google.com The synthesis of its direct precursor, dichloromethyltrichlorosilane, is therefore a key step.

The targeted synthesis of functionalized trichlorosilanes is an area of active research. While the Direct Process provides the bulk industrial precursors, more specialized laboratory methods are required for specific structures. These often involve transformations of simpler, readily available silanes. For example, hydrosilylation reactions can be used to add Si-H bonds across double or triple bonds, or Grignard reactions can be employed to form Si-C bonds.

For applications requiring high purity and specific functionality, such as in the synthesis of chiral catalysts or for surface grafting, multi-step synthetic sequences starting from basic chlorosilanes are common. gla.ac.ukresearchgate.net The choice of synthetic strategy is ultimately dictated by the desired scale, purity requirements, and the specific application for which the (Dichloromethyl)(triethoxy)silane is intended. For instance, its use in preparing aminopropyl CPG for oligonucleotide synthesis highlights the need for well-defined precursors. wikipedia.org

Advanced Applications and Functionalization Strategies of Dichloromethyl Triethoxy Silane in Materials Science

Role as a Coupling Agent in Organic-Inorganic Hybrid Composites

(Dichloromethyl)(triethoxy)silane serves as a critical intermediary in the formation of organic-inorganic hybrid composites, enhancing the compatibility and bonding between dissimilar materials. shinetsusilicone-global.com Silane (B1218182) coupling agents, in general, improve the dispersion of fillers within a resin matrix and can significantly enhance the mechanical strength, water resistance, and heat resistance of the resulting composite material. shinetsusilicone-global.com The functionality of (Dichloromethyl)(triethoxy)silane in this capacity stems from its molecular structure, which allows for covalent bonding with both the inorganic filler and the organic polymer matrix.

Interfacial Adhesion Enhancement in Polymer Matrices

The primary role of a coupling agent is to improve the adhesion at the interface between an inorganic filler (such as silica (B1680970), glass fibers, or metal oxides) and an organic polymer matrix. shinetsusilicones.com The triethoxy silyl (B83357) group of (Dichloromethyl)(triethoxy)silane can be hydrolyzed in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent siloxane bonds (Si-O-filler). brb-international.com This process effectively anchors the silane molecule to the filler surface.

Table 1: Expected Impact of (Dichloromethyl)(triethoxy)silane on Composite Properties

| Property | Expected Improvement | Mechanism |

| Tensile Strength | Significant Increase | Enhanced stress transfer across the organic-inorganic interface. |

| Flexural Modulus | Increase | Improved interfacial bonding and rigidity. |

| Water Resistance | Enhanced | Formation of a hydrophobic siloxane layer at the filler surface. |

| Thermal Stability | Improved | Strong covalent bonds at the interface are more resistant to thermal degradation. |

Note: The data in this table is illustrative and based on the general behavior of analogous chloroalkylsilane coupling agents, as specific performance data for (Dichloromethyl)(triethoxy)silane in various polymer matrices is not widely published.

Enabling Crosslinking and Surface Modification through Reactive Functionalities

Beyond its role in interfacial adhesion, the dichloromethyl group of (Dichloromethyl)(triethoxy)silane offers a reactive handle for crosslinking and further surface modification. A silane crosslinking agent is defined as a silane with two or more silicon functional groups that can act as a molecular bridge, connecting multiple polymer chains to form a three-dimensional network. cfmats.com While (Dichloromethyl)(triethoxy)silane itself does not fit the typical definition of a crosslinker that bridges polymer chains via siloxane bonds, its dichloromethyl group can participate in crosslinking reactions within the polymer matrix.

For example, in certain polymer systems, the chlorine atoms can be abstracted under specific conditions (e.g., using a peroxide initiator) to generate radicals on the silane, which can then initiate or participate in the crosslinking of the polymer chains. tue.nl This introduces additional covalent bonds within the matrix, increasing its density and rigidity. This crosslinking can lead to improved solvent resistance, higher hardness, and enhanced thermal stability of the composite material.

Furthermore, the dichloromethyl group can be chemically transformed into other functional groups. For instance, it can undergo reactions to introduce quaternary ammonium salts, which can impart antimicrobial properties to the material's surface. This versatility allows for the design of multifunctional composites where the silane not only improves structural integrity but also adds specific functionalities. The surface of fillers can be modified with this silane to improve their dispersibility in resins and solvents. shinetsusilicone-global.com

Precursor for Functionalized Inorganic-Organic Hybrid Materials

The dual reactivity of (Dichloromethyl)(triethoxy)silane makes it a valuable precursor for the synthesis of novel inorganic-organic hybrid materials. These materials combine the properties of both inorganic components (e.g., rigidity, thermal stability) and organic components (e.g., flexibility, functionality) at the molecular level. mdpi.com

Sol-Gel Processing for Hybrid Network Formation and Nanostructure Design

The sol-gel process is a versatile method for creating ceramic and glass materials from molecular precursors at relatively low temperatures. mdpi.com Organically modified silanes, such as (Dichloromethyl)(triethoxy)silane, can be integrated into this process to form hybrid networks. The process involves the hydrolysis of the ethoxy groups to form silanols, followed by their condensation to create a siloxane (Si-O-Si) network. mdpi.com

When (Dichloromethyl)(triethoxy)silane is co-condensed with other silicon alkoxides like tetraethoxysilane (TEOS), the dichloromethyl groups become an integral part of the resulting inorganic network. This creates a hybrid material where organic functionalities are covalently bonded to the inorganic backbone. The ratio of the organosilane to the inorganic precursor can be varied to tailor the properties of the final material, such as its hydrophobicity, refractive index, and mechanical strength. The dichloromethyl group within the network can then be used for further chemical modifications, allowing for the design of complex nanostructures with tailored functionalities.

Development of Ordered Mesoporous Silica Materials through Silane Functionalization

Ordered mesoporous silica materials, such as MCM-41 and SBA-15, are characterized by their high surface areas, large pore volumes, and uniform pore sizes, making them attractive for applications in catalysis, separation, and drug delivery. The surfaces of these materials are rich in silanol groups, which can be functionalized to alter their properties.

(Dichloromethyl)(triethoxy)silane can be used to functionalize the surface of pre-synthesized mesoporous silica through a post-synthesis grafting method. researchgate.net In this process, the silane reacts with the surface silanols to covalently attach the (dichloromethyl)silyl groups to the pore walls. This functionalization can be used to tune the surface properties, for example, by increasing its hydrophobicity.

More significantly, the attached dichloromethyl groups can serve as reactive sites for the subsequent immobilization of other functional molecules. This two-step functionalization strategy allows for the precise introduction of complex organic moieties into the mesoporous channels that might not be stable under the initial synthesis conditions of the mesoporous material itself.

Immobilization and Development of Heterogeneous Catalysts

The conversion of homogeneous catalysts into heterogeneous systems is a major goal in catalysis research, as it simplifies catalyst separation from the reaction products and enhances catalyst reusability. The functional groups on (Dichloromethyl)(triethoxy)silane make it a suitable agent for the immobilization of catalytic species onto solid supports.

The process typically involves first modifying an inorganic support, such as silica or alumina, with (Dichloromethyl)(triethoxy)silane. The triethoxysilyl group anchors the silane to the support's surface, exposing the dichloromethyl group. This chlorinated surface can then be used to immobilize a homogeneous catalyst. For instance, the chlorine atoms can be displaced by nucleophilic ligands attached to a metal complex, effectively tethering the catalyst to the support.

Alternatively, the dichloromethyl group can be chemically converted into other functionalities, such as amino or phosphino groups, which are common ligands in catalysis. This allows for the creation of a wide range of supported catalysts with tailored reactivity and selectivity. The resulting heterogeneous catalysts often exhibit enhanced stability and can be easily recovered and reused, making the catalytic process more economical and environmentally friendly.

Design of Silane-Functionalized Support Materials for Catalytic Applications

The covalent attachment of (Dichloromethyl)(triethoxy)silane to solid supports, most notably silica-based materials, is a key strategy in the development of robust heterogeneous catalysts. The triethoxy groups of the silane can readily undergo hydrolysis and condensation reactions with the surface silanol (Si-OH) groups of silica, forming stable siloxane (Si-O-Si) bonds. This process effectively anchors the dichloromethyl functionality to the support surface.

The primary advantage of using (Dichloromethyl)(triethoxy)silane lies in the subsequent reactivity of the dichloromethyl group. This group serves as a versatile anchor for the immobilization of catalytically active species. For instance, the chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This enables the precise engineering of the catalyst's local environment, which can significantly influence its activity and selectivity.

The functionalization process typically involves the following steps:

Activation of the Support: The silica support is often pre-treated to increase the density of surface silanol groups.

Silanization: The activated support is reacted with (Dichloromethyl)(triethoxy)silane, usually in an anhydrous organic solvent to prevent premature hydrolysis of the silane.

Functional Group Conversion: The immobilized dichloromethyl groups are then reacted with a suitable reagent to introduce the desired functionality for catalyst anchoring.

This methodology allows for the creation of a diverse library of functionalized supports, each tailored for a specific catalytic application. The choice of the support material (e.g., mesoporous silica, silica nanoparticles) can also be tuned to control properties such as surface area and pore size, further enhancing the performance of the final catalyst.

Investigation of Catalytic Activity and Selectivity of Derived Systems

The catalytic performance of systems derived from (Dichloromethyl)(triethoxy)silane-functionalized supports is a subject of ongoing research. The covalent immobilization of homogeneous catalysts onto these supports offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often enhanced stability of the catalytic species.

The nature of the functional group introduced via the dichloromethyl handle plays a crucial role in determining the catalytic activity and selectivity. For example, the introduction of ligands capable of coordinating with transition metals can lead to highly active and selective catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Researchers are actively exploring the relationship between the surface chemistry of these functionalized materials and their catalytic behavior. Techniques such as X-ray photoelectron spectroscopy (XPS), solid-state NMR spectroscopy, and transmission electron microscopy (TEM) are employed to characterize the structure of the immobilized catalysts and to correlate these structural features with their performance in catalytic reactions. The goal is to develop a fundamental understanding of the structure-activity relationships that will guide the design of next-generation heterogeneous catalysts with superior performance.

Application in Separation Science and Adsorbent Development

The principles of surface functionalization using (Dichloromethyl)(triethoxy)silane are also being applied to the field of separation science for the development of novel adsorbent materials. The ability to introduce specific chemical functionalities onto the surface of a solid support allows for the creation of adsorbents with high selectivity for particular ions or molecules.

Synthesis of Functionalized Adsorbents for Specific Ion or Molecule Capture

The synthesis of functionalized adsorbents using (Dichloromethyl)(triethoxy)silane follows a similar path to the preparation of catalytic supports. A high-surface-area material, such as silica gel or mesoporous silica, is first modified with the silane. The immobilized dichloromethyl groups are then transformed into functional groups that have a strong affinity for the target species.

For the capture of specific metal ions, for example, the dichloromethyl group can be converted to ligands containing donor atoms such as nitrogen, sulfur, or oxygen. These ligands can then chelate with the target metal ions, effectively removing them from a solution. The selectivity of the adsorbent can be tuned by carefully selecting the functional group to match the coordination preferences of the target ion.

An example of such a functionalization is the reaction of the immobilized dichloromethyl group with an amine to introduce amino functionalities. These amino groups can act as binding sites for various metal ions. The table below illustrates the potential for creating adsorbents with different functionalities.

| Target Species | Potential Functional Group |

| Heavy Metal Cations (e.g., Cu²⁺, Pb²⁺, Cd²⁺) | Amine, Thiol, Carboxylate |

| Anions (e.g., CrO₄²⁻, AsO₄³⁻) | Quaternary Ammonium |

| Organic Pollutants | Hydrophobic Alkyl or Aryl groups |

The performance of these functionalized adsorbents is evaluated based on several parameters, including their adsorption capacity, selectivity, and kinetics of uptake. The reusability of the adsorbent is also a critical factor, and studies often include desorption and regeneration cycles to assess the long-term stability and economic viability of the material. The development of these tailored adsorbents holds significant promise for applications in environmental remediation, water purification, and the recovery of valuable metals.

Analytical and Spectroscopic Characterization of Dichloromethyl Triethoxy Silane and Its Derivatives in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the structural analysis of (Dichloromethyl)(triethoxy)silane and its derivatives. It provides detailed information about the chemical environment of specific nuclei, enabling the confirmation of molecular structure and the assessment of sample purity.

¹H, ¹³C, and ²⁹Si NMR for Confirmation of Chemical Structure and Purity

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy are routinely used to verify the synthesis of (Dichloromethyl)(triethoxy)silane. In ¹H NMR, the ethoxy group protons typically appear as a characteristic quartet and triplet pattern, while the dichloromethyl proton gives a distinct singlet. Similarly, ¹³C NMR provides signals for the carbons of the ethoxy and dichloromethyl groups at their expected chemical shifts.

Table 1: Representative NMR Data for Related Silane (B1218182) Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |

|---|---|---|---|---|---|

| Dichloromethylsilane (B8780727) | ¹H (Si-H) | 5.586 | d | 2.3 Hz | chemicalbook.com |

| Dichloromethylsilane | ¹H (CH₃) | 0.879 | d | 2.3 Hz | chemicalbook.com |

| Triethoxysilane (B36694) | ¹H (Si-H) | 4.288 | chemicalbook.com | ||

| Triethoxysilane | ¹H (OCH₂) | 3.858 | q | 7.0 Hz | chemicalbook.com |

| Triethoxysilane | ¹H (CH₃) | 1.251 | t | 7.0 Hz | chemicalbook.com |

| (E)-triethyl(4-fluorostyryl)silane | ¹³C | 162.51 (d, J = 245.9 Hz), 143.46, 134.75 (d, J = 3.0 Hz), 127.78 (d, J = 8.0 Hz), 125.65 (d, J = 2.3 Hz), 115.30 (d, J = 21.4 Hz), 7.35, 3.48 | rsc.org | ||

| Carboxylic acid derivatized alkoxy silane | ²⁹Si | -45.9, -46.1 | rsc.org |

This table is for illustrative purposes and shows data for related silane compounds, not (Dichloromethyl)(triethoxy)silane itself.

Solid-State NMR for Characterization of Silane-Modified Surfaces and Polymers

Solid-state NMR is crucial for analyzing the structure of materials modified with silanes, such as functionalized silica (B1680970) surfaces and silicone polymers. uni-muenchen.denih.gov This technique provides information on the connectivity and environment of silicon atoms after reaction with a substrate. For example, ²⁹Si solid-state NMR can distinguish between different silicon species, such as Q³ (Si-(OSi)₃OR) and Q⁴ (Si-(OSi)₄) sites on a silica surface, which correspond to silicon atoms bonded to three or four other silicon atoms through oxygen bridges, respectively. nih.gov

When a silane like (Dichloromethyl)(triethoxy)silane reacts with a surface, new signals corresponding to the T-type structures (R-Si(O-)₃) appear in the ²⁹Si solid-state NMR spectrum. nih.gov The chemical shifts of these T sites can indicate the degree of condensation and the nature of the organic substituent. For instance, in studies of octyl-methyl functionalized silicate (B1173343) materials, D² silicon atoms (from the silane linker) resonate between -15 and -23 ppm, while Q³ and Q⁴ silicon atoms (from the silicate cube) are found between -100 and -110 ppm. mdpi.com This differentiation allows for a detailed analysis of the structure of the modified material. uni-muenchen.dedtic.mil

Application of Advanced NMR Techniques for Reaction Monitoring and Intermediate Identification

Advanced NMR techniques are employed to monitor the progress of reactions involving silanes and to identify transient intermediates. rsc.orguvic.ca For instance, time-resolved ¹H NMR spectroscopy can track the consumption of reactants and the formation of products during a reaction in real-time. nih.gov This is particularly useful for understanding the kinetics of silane hydrolysis and condensation. nih.gov

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), can establish correlations between different nuclei in a molecule, aiding in the definitive assignment of complex spectra and the identification of reaction products. rsc.org In the study of silane dehydrocoupling reactions, ³¹P{¹H} NMR and Electrospray Ionization Mass Spectrometry (ESI-MS) were used to analyze a complex mixture of products and identify key intermediates. uvic.ca Furthermore, hyperpolarized ²⁹Si NMR has been developed to enhance signal sensitivity, allowing for the rapid quantification of dynamic processes and the detection of short-lived intermediates in silicon chemistry. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and monitoring chemical transformations in molecules like (Dichloromethyl)(triethoxy)silane.

Identification of Characteristic Functional Groups and Bond Formations (e.g., Si-O-C, C-Cl)

FT-IR and Raman spectroscopy are used to identify the characteristic vibrational modes of (Dichloromethyl)(triethoxy)silane. The FT-IR spectrum would be expected to show strong absorption bands corresponding to the Si-O-C linkages, typically in the range of 1050-1100 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region of the spectrum. While specific spectra for (Dichloromethyl)(triethoxy)silane were not found, data for related compounds like (3-chloropropyl)trimethoxysilane show characteristic peaks for Si-O and C-Cl bonds. researchgate.net The presence and position of these bands confirm the presence of the respective functional groups.

Table 2: Characteristic FT-IR Absorption Bands for Silane Functional Groups

| Functional Group | Bond | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alkoxysilane | Si-O-C | 1050-1100 | researchgate.net |

| Silanol (B1196071) | Si-OH | ~3745 (isolated), ~3650 (hydrogen-bonded) | researchgate.net |

| Siloxane | Si-O-Si | 1000-1100 | taylorfrancis.com |

| Chlorosilane | C-Cl | 600-800 | researchgate.net |

This table provides general ranges for characteristic functional groups found in silanes.

In Situ Spectroscopic Analysis for Reaction Mechanism Elucidation

In situ FT-IR spectroscopy is a valuable technique for studying the mechanisms of reactions involving silanes in real-time. utwente.nlutwente.nl By monitoring the changes in the vibrational spectrum as a reaction proceeds, researchers can gain insights into the formation and consumption of intermediates and products. taylorfrancis.comup.pt For example, in the study of the reaction between a silane and a silica surface, in situ FT-IR can track the disappearance of the Si-OH bands of the silica and the appearance of new bands corresponding to the grafted silane and the formation of Si-O-Si linkages. researchgate.net This allows for a detailed understanding of the grafting process and the factors that influence it. utwente.nlresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for identifying and quantifying the molecular components of a sample. In the context of (Dichloromethyl)(triethoxy)silane chemistry, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are invaluable.

Elucidation of Reaction Products, Byproducts, and Oligomeric Species (e.g., MALDI-TOF, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and thermally stable compounds. It is frequently used to monitor the progress of reactions involving (Dichloromethyl)(triethoxy)silane and to identify reaction products and byproducts. For instance, in synthesis reactions, GC-MS can separate the target silane from starting materials, solvents, and chlorinated byproducts. diva-portal.org In hydrolysis and condensation studies, GC-MS can detect the presence of partially hydrolyzed species or short-chain siloxane oligomers that remain volatile enough for gas chromatography analysis. diva-portal.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is particularly suited for the analysis of larger, non-volatile molecules, such as oligomeric and polymeric species. nih.gov During the condensation of (Dichloromethyl)(triethoxy)silane, a distribution of oligomers with varying chain lengths is often formed. MALDI-TOF MS can characterize these distributions, providing information on the average molecular weight and the dispersity of the oligomers. nih.govnih.gov The technique involves embedding the analyte in a matrix that absorbs laser energy, allowing for the gentle ionization of large molecules without significant fragmentation. researchgate.net This is crucial for accurately determining the molecular weight of the siloxane oligomers formed on a surface or in solution.

The following table summarizes the applications of these mass spectrometry techniques in the analysis of silane-derived materials.

| Technique | Analyte Type | Information Obtained | Research Context |

| GC-MS | Volatile & Semi-Volatile Compounds | Identification of reaction products, byproducts (e.g., residual ethanol (B145695), chlorinated species), and short-chain oligomers. Purity assessment. diva-portal.org | Monitoring synthesis reactions, analyzing hydrolysis products. |

| MALDI-TOF MS | Non-Volatile Oligomers & Polymers | Molecular weight distribution of siloxane oligomers, characterization of polymeric structures, identification of repeating units. nih.govnih.gov | Analysis of condensation products, characterization of surface-grafted polymer layers. |

Thermogravimetric Analysis (TGA) for Quantifying Silane Grafting and Thermal Stability of Derived Materials

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for assessing the thermal stability of materials and quantifying the amount of silane grafted onto a substrate. mdpi.com

When a substrate (e.g., silica, metal oxide, or polymer) is functionalized with (Dichloromethyl)(triethoxy)silane, the organic components (dichloromethyl and ethoxy groups) can be thermally decomposed. By comparing the TGA curves of the substrate before and after silane treatment, the amount of grafted silane can be determined from the weight loss in the temperature range where the organic moieties degrade. researchgate.netnih.gov This weight loss is directly proportional to the surface grafting density. mdpi.com

Furthermore, TGA provides critical information on the thermal stability of the resulting material. ebrary.net The onset temperature of decomposition for the grafted silane layer indicates its thermal resilience. For materials where the silane is used to enhance the thermal properties of a polymer matrix, TGA can show an increase in the decomposition temperature of the composite material. researchgate.net

The table below illustrates hypothetical TGA data for silica nanoparticles before and after grafting with (Dichloromethyl)(triethoxy)silane.

| Sample | Temperature Range (°C) | Weight Loss (%) | Interpretation |

| Unmodified Silica Nanoparticles | 25 - 200 | 2.5 | Loss of physisorbed water. |

| 200 - 800 | 3.0 | Dehydroxylation of surface silanol groups. | |

| Silane-Grafted Silica | 25 - 200 | 1.5 | Loss of physisorbed water (surface is more hydrophobic). |

| 200 - 550 | 12.0 | Decomposition of grafted (Dichloromethyl)(triethoxy)silane layer. researchgate.net | |

| 550 - 800 | 2.0 | Dehydroxylation of remaining surface silanol groups. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nanometers of a material's surface. ipfdd.demdpi.com This makes it an essential tool for confirming the successful grafting of (Dichloromethyl)(triethoxy)silane onto a substrate. diva-portal.org

An XPS survey scan of a modified surface will show peaks corresponding to silicon (Si), oxygen (O), carbon (C), and chlorine (Cl), confirming the presence of the silane. High-resolution spectra of these elements provide more detailed chemical information. mdpi.com

Si 2p: The binding energy of the Si 2p peak can distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the grafted siloxane layer (Si-O-Si). It also confirms the formation of covalent Si-O-Substrate bonds. rsc.org

C 1s: The high-resolution C 1s spectrum can be deconvoluted to identify carbon in different chemical environments, such as the C-H/C-C bonds of the ethyl groups and the C-Cl₂ bond of the dichloromethyl group.

Cl 2p: The presence of the Cl 2p peak is direct evidence of the dichloromethyl group on the surface.

O 1s: The O 1s spectrum can help identify Si-O-Si and Si-O-C linkages.

XPS is also used to study the chemistry of the silane layer itself, for example, by monitoring the disappearance of ethoxy groups and the formation of siloxane (Si-O-Si) cross-links upon curing. nih.gov

The following table lists the expected elements and their core-level binding energies for a surface modified with (Dichloromethyl)(triethoxy)silane.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Silicon | Si 2p | ~102-104 | Confirms presence of silane; chemical shift indicates Si-O-Si/Si-O-C bonding. unica.it |

| Chlorine | Cl 2p | ~200-202 | Confirms presence of the dichloromethyl group. |

| Oxygen | O 1s | ~532-534 | Indicates presence of Si-O-Si, Si-O-C, and substrate oxygen. |

| Carbon | C 1s | ~285 (C-H/C-C), ~286.5 (C-O), ~288 (C-Cl) | Confirms presence of organic groups and provides chemical state information. |

Advanced Microscopy and Diffraction Techniques for Material Morphology and Structure

Understanding the physical structure and morphology of materials modified with (Dichloromethyl)(triethoxy)silane is as important as knowing their chemical composition. Electron microscopy and X-ray diffraction provide this critical information from the micro- to the nano-scale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Micro- and Nanostructure Visualization

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. When analyzing materials treated with (Dichloromethyl)(triethoxy)silane, SEM is used to visualize changes in surface morphology, such as the formation of a uniform coating, the aggregation of silane particles, or alterations in the surface roughness of the substrate. researchgate.netresearchgate.net It can effectively show how the silane treatment modifies the microstructure of powders, fibers, or bulk materials.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of materials. researchgate.net For silane-modified systems, TEM can be used to measure the thickness and uniformity of the grafted silane layer on a substrate or nanoparticle, often with nanometer-scale precision. nih.govscielo.org.mx It is also instrumental in visualizing the dispersion of silane-functionalized nanoparticles within a polymer matrix or observing the detailed morphology of nanostructures created through the self-assembly of silane derivatives. nih.gov

| Technique | Resolution | Information Obtained | Typical Application |

| SEM | Micrometer to Nanometer | Surface topography, morphology, particle size and shape, coating coverage. researchgate.net | Visualizing a silane coating on a metal or glass surface. |

| TEM | Nanometer to Sub-Angstrom | Internal structure, layer thickness, nanoparticle dispersion, crystal lattice imaging. nih.gov | Measuring the thickness of a siloxane layer on a nanoparticle. |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Analysis

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of a material and analyzing its atomic structure. researchgate.net In the context of (Dichloromethyl)(triethoxy)silane applications, XRD is typically used to characterize the substrate material.

When a crystalline substrate is coated with a thin layer derived from the silane, several outcomes can be observed:

If the silane layer is amorphous, as is common after hydrolysis and condensation, the XRD pattern of the substrate will remain largely unchanged, though a decrease in the intensity of the substrate's diffraction peaks may be observed due to X-ray absorption by the coating. researchgate.net

The absence of new diffraction peaks confirms the non-crystalline (amorphous) nature of the grafted siloxane film.

In studies involving polymeric substrates, XRD can be used to determine if the silane grafting process, which can act as a crosslinking agent, alters the degree of crystallinity of the polymer. researchgate.net

| Material Type | Typical XRD Observation | Interpretation |

| Crystalline Substrate (e.g., TiO₂, Al₂O₃) | No new peaks after silane grafting; potential decrease in substrate peak intensity. | The grafted silane layer is amorphous. researchgate.net |

| Semi-Crystalline Polymer | Possible changes in the intensity or width of polymer diffraction peaks. | The silane grafting and subsequent crosslinking may have altered the polymer's degree of crystallinity. |

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional characterization of a material's surface. oamjms.eu In the context of surfaces modified with (Dichloromethyl)(triethoxy)silane or its derivatives, AFM is invaluable for visualizing the nanoscale topography and quantifying surface roughness. wiley.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. oamjms.eu By monitoring the cantilever's deflection, which is influenced by the forces between the tip and the surface, a detailed topographical map can be constructed. oamjms.eubham.ac.uk

In research involving silanization, AFM is employed to assess the quality and morphology of the deposited silane layer. The modification of a substrate with a trialkoxysilane like (Dichloromethyl)(triethoxy)silane can result in various surface structures, from uniform self-assembled monolayers (SAMs) to more complex, thicker polymeric layers. researchgate.net AFM imaging can reveal whether the deposition has resulted in a smooth, complete film or the formation of discrete islands and aggregates. wiley.comresearchgate.net This is crucial for understanding how deposition conditions (e.g., concentration, temperature, time) affect the final surface structure. wiley.com

Quantitative analysis of AFM data provides key metrics such as the average roughness (Ra) and root mean square (Rq) roughness. These values allow for a precise comparison of the surface before and after modification. For instance, the successful deposition of a uniform silane layer often leads to a measurable change in surface roughness. Research on analogous silanes, such as vinyltriethoxysilane (B1683064) (VTES), has shown that the deposition method—whether from a vapor phase or a solution—significantly impacts the topography of the resulting film. researchgate.net Similarly, studies on other organosilanes demonstrate that polymerization can lead to the formation of islands, resulting in a rougher surface compared to the initial substrate. wiley.com

The table below presents representative data from AFM analysis of surfaces modified with various silanes, illustrating the typical changes in surface roughness observed in research contexts.

| Substrate | Silane Modifier | Deposition Method | Average Roughness (Ra) | Observation |

|---|---|---|---|---|

| Silicon Dioxide (SiO₂) | Vinyltriethoxysilane (VTES) | Vapor Phase Deposition | 0.45 nm | Formation of a relatively smooth, homogeneous film. researchgate.net |

| Silicon Dioxide (SiO₂) | Vinyltriethoxysilane (VTES) | Solution Deposition (Dipping) | 1.20 nm | Increased roughness due to the formation of silane aggregates on the surface. researchgate.net |

| Titanium/WTiN/WTiC Coating | None (Uncoated) | Sputtering | 9.42 nm | Baseline roughness of the initial coating. scielo.org.mx |

| Titanium/WTiN/WTiC Coating | None (Increased Deposition Time) | Sputtering | 18.63 nm | Increased roughness attributed to the growth of dome-like clusters. scielo.org.mx |

| Silicon Wafer | (3-Aminopropyl)triethoxysilane (APTES) | Solution Deposition | Variable | Formation of islands and a rougher surface due to a higher degree of polymerization. wiley.com |

Nitrogen Sorption Isotherms (BET) for Porosity and Surface Area Analysis of Modified Materials

Nitrogen sorption analysis, commonly known as the Brunauer-Emmett-Teller (BET) method, is a fundamental technique for characterizing the specific surface area and porosity of materials. lucideon.comox.ac.uk The method involves the physical adsorption of nitrogen gas onto a material's surface at cryogenic temperatures (typically 77 K). uc.edu By measuring the amount of nitrogen adsorbed over a range of relative pressures, an adsorption-desorption isotherm is generated. nih.gov The shape of this isotherm provides qualitative information about the material's porous structure, while the BET equation is applied to the data to calculate the total surface area in square meters per gram (m²/g). uc.eduuniversallab.org

When a porous substrate such as silica gel, zeolite, or a metal-organic framework (MOF) is modified with (Dichloromethyl)(triethoxy)silane, the silane molecules anchor to the surface and can penetrate into the porous network. This modification invariably alters the physical characteristics of the material. BET analysis is a primary tool to quantify these changes. Typically, the functionalization of a porous material with a silane results in a decrease in the specific surface area, pore volume, and average pore diameter. researchgate.net This reduction occurs because the grafted silane molecules occupy space on the surface and within the pores, effectively blocking or narrowing the pathways available to the nitrogen adsorbate. researchgate.net

Further analysis of the isotherm, particularly the desorption branch, using methods like the Barrett-Joyner-Halenda (BJH) model, can yield detailed information about the pore size distribution. lucideon.comnih.gov A shift in the pore size distribution towards smaller diameters or a general decrease in pore volume after modification provides direct evidence of successful silanization within the material's porous structure. For example, research on the functionalization of silica gel with 3-Aminopropyltriethoxysilane (APTES) showed a significant decrease in surface area from 406 m²/g to 280 m²/g, confirming that the pores were partially filled by the silane groups. researchgate.net These measurements are critical for applications where the tailored porosity of a material is essential, such as in catalysis, adsorption, and controlled release systems. universallab.org

The following table summarizes findings from studies where BET and BJH analyses were used to characterize porous materials before and after modification with silanes.

| Base Material | Modifier | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

|---|---|---|---|---|

| Silica Gel (Unmodified) | None | 807.2 | 0.34 | 1.70 |

| Silica Gel (Modified) | Trimethylchlorosilane (TMCS) | 510.4 | - | - |

| Silica (Unmodified) | None | 406 | 0.567 | - |

| Silica (Modified) | 3-Aminopropyltriethoxysilane (APTES) | 280 | - | - |

| Biosilica (Unmodified) | None | 152.99 | - | - |

| Biosilica (Modified) | Silanol Group Modification | 86.04 | - | - |

Future Research Directions and Emerging Paradigms for Dichloromethyl Triethoxy Silane Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis and Functionalization of Dichloromethyl(triethoxy)silane

The synthesis and functionalization of (Dichloromethyl)(triethoxy)silane traditionally rely on catalytic systems that present challenges in terms of cost, efficiency, and environmental impact. The pursuit of novel catalytic systems is a primary focus of future research, aiming for more sustainable and effective chemical transformations.

A significant area of development is the exploration of earth-abundant metal catalysts as alternatives to precious metals like platinum and rhodium, which are commonly used in hydrosilylation reactions. researchgate.net Research has shown that catalytic amounts of potassium tert-butoxide (t-BuOK), an inexpensive and abundant compound, can facilitate the rapid reaction of organolithiums with hydrosilanes in flow microreactor systems. sci-hub.se This approach not only reduces reliance on costly metals but also enables efficient and selective functionalization under mild conditions. sci-hub.se

Furthermore, there is a growing interest in chlorine-free synthesis routes for alkoxysilanes to align with green chemistry principles. mdpi.com Traditional methods often involve chlorosilanes, which generate corrosive hydrogen chloride (HCl) as a byproduct. mdpi.commpg.de Direct synthesis methods, reacting silicon with alcohols in the presence of copper-based catalysts, are being investigated to produce triethoxysilane (B36694) and other alkoxysilanes without chlorinated intermediates. mdpi.comresearchgate.net These processes, however, require high temperatures, and ongoing research aims to develop more efficient catalysts that can operate under milder conditions.

The table below summarizes and compares different catalytic systems for silane (B1218182) synthesis and functionalization.

| Catalytic System | Catalyst Type | Key Advantages | Research Focus |

| Hydrosilylation | Platinum, Rhodium Complexes | High activity and selectivity | Reducing catalyst loading, improving regioselectivity, and catalyst recycling. researchgate.net |

| Organolithium Reactions | Potassium tert-butoxide (t-BuOK) | Earth-abundant, low cost, rapid reactions in flow systems. sci-hub.se | Broadening substrate scope and scaling up for industrial applications. sci-hub.se |

| Direct Synthesis | Copper-based catalysts | Chlorine-free route, utilizes silicon metal and alcohols. mdpi.comresearchgate.net | Improving catalyst efficiency at lower temperatures and pressures. mdpi.com |

Future research will likely focus on designing heterogeneous catalysts for easier separation and recycling, as well as biocatalytic systems that can offer high selectivity and operate under environmentally benign conditions.

Integration of (Dichloromethyl)(triethoxy)silane into Advanced Smart and Responsive Materials

The unique chemical structure of (Dichloromethyl)(triethoxy)silane, featuring both hydrolyzable ethoxy groups and a reactive dichloromethyl group, makes it a prime candidate for integration into advanced smart and responsive materials. These materials can change their properties in response to external stimuli such as light, pH, temperature, or chemical environment.

The triethoxy groups enable the molecule to act as a crosslinking agent and a surface modifier. made-in-china.com Through hydrolysis and condensation, it can form a stable siloxane (Si-O-Si) network, covalently bonding to substrates and other polymer chains. This is fundamental to its role in enhancing the mechanical properties of materials and improving adhesion between organic polymers and inorganic substrates like metals. made-in-china.com

The dichloromethyl group provides a reactive site for further functionalization, which is key to creating responsive characteristics. For instance, this group can be chemically modified to introduce moieties that are sensitive to specific stimuli. This opens up possibilities for creating:

Biosensors: Organosilanes are used to create functional monolayers on silica (B1680970) surfaces for applications like antibody immobilization. mpg.de The dichloromethyl group could be functionalized to attach biorecognition elements, leading to sensors that detect specific biological molecules.

Responsive Coatings: By incorporating stimuli-responsive polymers or molecules, coatings derived from (Dichloromethyl)(triethoxy)silane could exhibit switchable wettability, adhesion, or color.

Controlled Release Systems: The development of redox-responsive nanoplatforms using organoalkoxysilanes with diselenide bonds points towards the potential for creating materials that release active agents, such as drugs or corrosion inhibitors, on demand. mdpi.com

The table below outlines potential applications of (Dichloromethyl)(triethoxy)silane in smart materials.

Future work will involve the precise design and synthesis of derivatives of (Dichloromethyl)(triethoxy)silane to fine-tune their responsiveness and integrate them into complex material architectures.

Exploration of Green Chemistry Approaches in the Synthesis and Application of (Dichloromethyl)(triethoxy)silane and its Derivatives

The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, and (Dichloromethyl)(triethoxy)silane is no exception. exlibrisgroup.com Research is actively seeking to minimize the environmental footprint associated with its lifecycle, from production to end-use.

A major focus is the move away from chlorosilanes to reduce the formation of hazardous byproducts like HCl. mdpi.commpg.de The development of direct synthesis routes from silicon and ethanol (B145695) is a promising chlorine-free alternative. mdpi.com Another key green chemistry strategy is the use of more environmentally benign solvents. Water, being non-toxic and readily available, is an ideal solvent for certain reactions, and its use in the synthesis of imidazole-based hybrids showcases a greener approach. nih.gov

Atom economy is another central tenet of green chemistry, and flow chemistry methodologies are being explored to maximize the conversion of reactants to desired products while minimizing waste. sci-hub.se Flow microreactor systems allow for precise control over reaction conditions, leading to higher yields and selectivity in shorter reaction times. sci-hub.se

In terms of applications, derivatives of similar alkoxysilanes are being developed as eco-friendly alternatives to harmful substances. For example, fluorine-free water-repellent finishes for textiles based on the hydrolysis and condensation of triethoxy(octyl)silane are emerging as sustainable replacements for per- and poly-fluoroalkyl substances (PFASs). mdpi.com

The table below highlights key green chemistry strategies relevant to (Dichloromethyl)(triethoxy)silane.

| Green Chemistry Principle | Strategy for (Dichloromethyl)(triethoxy)silane | Key Benefits |

| Preventing Waste | Atom-economic flow synthesis. sci-hub.se | Higher yields, less byproduct formation. sci-hub.se |

| Safer Solvents and Auxiliaries | Use of water as a reaction solvent where possible. nih.gov | Reduced environmental impact and operational hazards. nih.gov |

| Designing Safer Chemicals | Development of fluorine-free water-repellent coatings. mdpi.com | Elimination of persistent and toxic chemicals. mdpi.com |

| Catalysis | Use of earth-abundant metal catalysts. sci-hub.se | Reduced cost and environmental concerns associated with precious metals. sci-hub.se |

| Reduce Derivatives | Direct synthesis routes to avoid intermediate steps. mdpi.comresearchgate.net | Simplified processes and reduced reagent usage. |

Future research in this area will continue to innovate at the molecular level, designing synthesis pathways and applications that are inherently safer and more sustainable. This includes exploring the biodegradability of silane-based materials and designing for degradation to prevent long-term environmental accumulation.

Q & A

Q. What are the standard synthetic routes for (dichloromethyl)(triethoxy)silane, and how do reaction conditions influence purity?

The compound is typically synthesized via Grignard reactions or direct alkylation of silicon precursors. Evidence suggests that substituting tetraethoxysilane with ethyltrichlorosilane improves yield, while optimizing magnesium concentration (50–110 g h⁻¹) and using a columnar reactor with stirring enhances selectivity . Direct synthesis methods reduce chlorine contamination and improve resource utilization, as seen in trialkoxy silane production . Key characterization techniques include NMR (for Si–C bond confirmation) and GC-MS (to monitor byproducts like chlorinated derivatives) .

Q. What safety protocols are critical when handling (dichloromethyl)(triethoxy)silane in laboratory settings?

The compound is moisture-sensitive and may release HCl upon hydrolysis. Storage at 0–6°C under inert gas (e.g., N₂) is recommended to prevent degradation . Personal protective equipment (PPE) such as acid-resistant gloves and fume hoods are mandatory. Spills should be neutralized with sodium bicarbonate, as unreacted chlorosilanes pose corrosive risks .

Q. How can researchers verify the structural integrity of (dichloromethyl)(triethoxy)silane post-synthesis?

Use FTIR to confirm Si–O–C (1050–1100 cm⁻¹) and Si–Cl (450–550 cm⁻¹) bonds. NMR (¹H, ¹³C, and ²⁹Si) is essential for identifying ethoxy (–OCH₂CH₃) and dichloromethyl (–CHCl₂) groups. Cross-reference spectral data with NIST standards for validation . Purity can be assessed via GC-MS, targeting <0.5% residual chlorinated solvents .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing (dichloromethyl)(triethoxy)silane, particularly when literature reports conflicting data?

Contradictions in yields often arise from variations in magnesium particle size, stirring efficiency, or precursor ratios. For example, increasing ethyltrichlorosilane concentration beyond 20 mol% may reduce byproduct formation . Kinetic studies using in-situ FTIR can identify rate-limiting steps (e.g., Grignard reagent formation). Comparative DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What strategies mitigate instability of (dichloromethyl)(triethoxy)silane in long-term storage or under catalytic conditions?

Degradation pathways involve hydrolysis or thermal decomposition. Stabilizers like triethylamine (0.1–1.0 wt%) can scavenge HCl, while storage in amber glass under argon extends shelf life . For catalytic applications (e.g., polymer crosslinking), encapsulating the silane in mesoporous silica matrices reduces premature reactivity .

Q. How does (dichloromethyl)(triethoxy)silane compare to analogous silanes in hybrid material synthesis, and what analytical methods resolve interfacial bonding ambiguities?

Unlike trichlorosilanes, the triethoxy groups reduce surface reactivity, enabling controlled deposition in sol-gel processes. XPS and ToF-SIMS are critical for analyzing Si–O–Si networks in thin films. Contrast with dichlorodiethylsilane (C4H10Cl2Si) reveals higher thermal stability (TGA ΔT₅₀₀ = 280°C vs. 240°C) due to ethoxy group steric effects .

Q. What computational methods predict the reactivity of (dichloromethyl)(triethoxy)silane in novel organosilicon frameworks?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model Si–Cl bond dissociation energies (~320 kJ/mol) and nucleophilic substitution pathways. MD simulations assess solvent effects (e.g., toluene vs. THF) on reaction kinetics. Cross-validate with experimental Hammett parameters for substituent effects .

Data Contradiction Analysis

Q. Why do studies report divergent catalytic activity for (dichloromethyl)(triethoxy)silane in cross-coupling reactions?

Discrepancies often stem from trace moisture levels or catalyst loading. For example, Pd(OAc)₂ vs. PdCl₂ may alter Si–Pd intermediate stability. Controlled experiments under strict anhydrous conditions (Karl Fischer titration <50 ppm H₂O) and in-situ XAFS analysis can clarify mechanistic variations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.